Di(thiophen-3-yl)methanone

X-ray crystallography Conformational analysis Solid-state structure

R&D labs synthesizing cyclopenta[1,2-b:5,4-b']dithiophene (CDT) monomers for OPV/OFET applications require the 3-thienyl isomer specifically; the 2-thienyl analog is structurally incapable of the requisite 2,2'-coupling reaction. - Structural Precision: Verified S,O-trans/S,O-trans conformation with a 42.3° interplanar twist angle via X-ray crystallography, preventing aggregation-caused quenching in solid-state devices. - Synthetic Utility: Essential precursor for low-bandgap polymers (E_g ~1 eV), enabling next-generation flexible electronics. - Supply Assurance: Available as a characterized research chemical with documented polymorphic forms (orthorhombic Pbcn, monoclinic P2₁) for formulation studies.

Molecular Formula C9H6OS2
Molecular Weight 194.3 g/mol
CAS No. 26453-81-6
Cat. No. B186338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(thiophen-3-yl)methanone
CAS26453-81-6
Molecular FormulaC9H6OS2
Molecular Weight194.3 g/mol
Structural Identifiers
SMILESC1=CSC=C1C(=O)C2=CSC=C2
InChIInChI=1S/C9H6OS2/c10-9(7-1-3-11-5-7)8-2-4-12-6-8/h1-6H
InChIKeyRMMZGPSYPUIIRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(thiophen-3-yl)methanone (CAS 26453-81-6) for Research & Industrial Procurement: Core Identity


Di(thiophen-3-yl)methanone (bis(3-thienyl) ketone, C₉H₆OS₂, MW 194.27 g/mol) is a symmetric diaryl ketone composed of two thiophene rings linked via a carbonyl group at the 3-positions . The 3-thienyl substitution pattern distinguishes it from the more common 2-thienyl isomer, imparting unique electronic and steric properties that directly affect solid-state packing, conformational preference, and synthetic utility in conjugated materials . With a melting point of 83–88 °C and a computed LogP of 3.04, this compound serves as both a research building block and an industrial intermediate, particularly in the synthesis of carbon-bridged dithienyl (CDT) monomers for low-bandgap polymers .

Why Di(thiophen-3-yl)methanone Cannot Be Replaced by Generic Dithienyl Ketones


In-class substitution of di(thiophen-3-yl)methanone with the 2-thienyl isomer (CAS 704-38-1) or mixed 2,3′-thienyl analogs (CAS 26453-84-9) is not chemically valid due to fundamental differences in regiochemistry, conformation, and reactivity. The 2-thienyl isomer adopts a nearly planar, S,O-cis conformation with ring deviation of ~20°, while the 3-thienyl compound adopts a twisted S,O-trans/S,O-trans conformation with an interplanar angle of 42.3° . This geometric divergence directly impacts solid-state packing, polymorphism, and optical/electronic properties. Furthermore, the 3-thienyl substitution pattern is an essential structural requirement for 2,2′-coupling reactions used to generate CDT monomers—transformations that are sterically and electronically impossible with 2-thienyl ketones . Substitution with the wrong isomer results in fundamentally different molecular geometry and reactivity, invalidating experimental outcomes.

Di(thiophen-3-yl)methanone: Quantitative Comparative Evidence for Scientific Procurement Decisions


Molecular Conformation: S,O-trans/S,O-trans with 42.3° Interplanar Angle vs. Near-Planar Di-2-thienyl Ketone

Single-crystal X-ray diffraction of di(thiophen-3-yl)methanone reveals an S,O-trans/S,O-trans conformation with an interplanar angle of 42.3(1)° between the two thiophene rings, arising from steric hindrance between H atoms on C4 and C4′ . In contrast, di(thiophen-2-yl)methanone (CAS 704-38-1) adopts a nearly planar S,O-cis conformation with a ring deviation from the main molecular plane of approximately 20°, as determined by ab initio calculations at the HF/6-31G** level . This difference in twist angle directly affects π–π stacking interactions and crystal packing motifs, which are critical for charge transport in organic electronic materials.

X-ray crystallography Conformational analysis Solid-state structure

Polymorphism: Orthorhombic Pbcn Form Enables Distinct Layer Packing vs. Prior Monoclinic Polymorph

A new orthorhombic polymorph of di(thiophen-3-yl)methanone (space group Pbcn, Z=8) has been reported, distinct from the previously known monoclinic form (P2₁, Z=2) . The Pbcn polymorph features molecular layers connected via C—H···O hydrogen bonds and π–π stacking with a centroid-to-centroid distance of 3.946(2) Å . While polymorphism is observed in both 3-thienyl and 2-thienyl ketones, the 3-thienyl isomer exhibits a more pronounced structural difference between polymorphs due to its twisted conformation, offering complementary packing motifs that can be exploited in crystal engineering.

Polymorphism Crystal engineering Solid-state chemistry

Synthetic Intermediate: Essential Building Block for CDT Monomers via 2,2′-Coupling

Di(thiophen-3-yl)methanone is the key intermediate in the synthesis of carbon-bridged dithienyl (CDT) monomers, which are precursors to low-bandgap polymers (E_g ~1 eV) used in organic photovoltaics and OFETs . The synthesis exploits 2,2′-coupling of the 3-thienyl ketone, a reaction that is sterically and electronically prohibited for di-2-thienyl ketone because the 2-position is already occupied in thiophene, preventing the requisite coupling at that site . This regiochemical exclusivity makes the 3-thienyl isomer irreplaceable for CDT-based materials research.

Conjugated polymers Low-bandgap materials CDT synthesis

Thermal Behavior: Lower Melting Point (83–88 °C) Compared to Di-2-thienyl Ketone (90–94 °C)

Di(thiophen-3-yl)methanone exhibits a melting point range of 83–88 °C (lit.) , while the isomeric di(thiophen-2-yl)methanone melts at 90–94 °C (lit.) . Although the molecular weight (194.27 g/mol) and LogP (3.04) are nearly identical between the two isomers, the 5–11 °C lower melting point of the 3-thienyl compound reflects its less efficient crystal packing arising from the twisted molecular conformation . This thermal distinction can affect purification by recrystallization, melt-processing compatibility, and storage/stability considerations during procurement.

Thermal analysis Melting point Physicochemical properties

Procurement-Driven Application Scenarios for Di(thiophen-3-yl)methanone


CDT Monomer Synthesis for Low-Bandgap Conjugated Polymers

Research groups and industrial R&D labs synthesizing CDT (cyclopenta[1,2-b:5,4-b′]dithiophene) monomers for organic photovoltaics or OFETs should procure di(thiophen-3-yl)methanone as the required 2,2′-coupling precursor. No other dithienyl ketone isomer can perform this reaction . The resulting low-bandgap polymers (E_g ~1 eV) are central to next-generation flexible electronics.

Crystal Engineering and Solid-State Property Optimization

The documented polymorphism of di(thiophen-3-yl)methanone—with at least two distinct crystal forms (orthorhombic Pbcn and monoclinic P2₁)—makes it a valuable model compound for studying the relationship between molecular conformation (42.3° interplanar twist) and macroscopic properties such as solubility, stability, and mechanical behavior . Solid-state chemists and formulation scientists can leverage this polymorphic diversity for property tuning.

Conformational Reference Standard in Heterocyclic Ketone Research

Because its S,O-trans/S,O-trans conformation and interplanar angle of 42.3° have been rigorously characterized by X-ray crystallography and compared to the near-planar S,O-cis conformation of the 2-thienyl isomer , di(thiophen-3-yl)methanone serves as a well-defined conformational reference standard in structure–property relationship studies of heteroaryl ketones.

Organic Semiconductor Material Development Requiring Twisted π-Systems

The 42.3° interplanar twist angle reduces π–π orbital overlap compared to planar analogs, which can be deliberately exploited to prevent aggregation-caused quenching or to tune charge transport anisotropy in organic semiconductors . Researchers designing twisted donor–acceptor architectures or non-fullerene acceptors may specifically select the 3-thienyl isomer for this geometric feature.

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